3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound that has garnered attention in various scientific fields due to its potential biological activities. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse pharmacological properties. The molecular formula of this compound is CHNO, with a molecular weight of 232.24 g/mol .
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid falls under the category of organic compounds, specifically within the group of oxadiazoles. Oxadiazoles are heterocyclic compounds containing nitrogen and are often evaluated for their biological activity, including anti-inflammatory and analgesic properties .
The synthesis of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves several key steps:
The synthesis can vary in terms of yields depending on the specific reagents and conditions used. For example, one reported method achieved a yield of approximately 64% through a two-step synthesis involving hydrogenation .
The molecular structure of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid features a benzyl group attached to a 1,2,4-oxadiazole ring at one end and a propanoic acid moiety at the other. The oxadiazole ring contributes to the compound's biological activity due to its electron-withdrawing properties.
Key structural data include:
The compound may participate in various chemical reactions typical for carboxylic acids and oxadiazoles:
These reactions are essential for modifying the compound's structure to enhance its biological activity or improve solubility and stability in formulations .
The mechanism of action for 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid primarily involves its interaction with biological targets related to inflammation and pain pathways:
Experimental studies have demonstrated significant anti-inflammatory effects in animal models, indicating potential therapeutic applications .
The physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopy (NMR, IR) and mass spectrometry for characterization and purity assessment .
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid has potential applications in various fields:
The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in modern medicinal chemistry due to its exceptional metabolic stability and bioisosteric properties. This five-membered ring system serves as a robust amide bond surrogate that resists enzymatic hydrolysis while maintaining similar spatial and electronic characteristics to carbonyl-containing functional groups [2] [9]. The synthesis of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid exemplifies strategic approaches to functionalized oxadiazoles with drug-like properties.
Traditional synthetic routes involve cyclocondensation reactions between amidoximes and carboxylic acid derivatives. A representative protocol starts with O-acylamidoxime intermediates that undergo base-mediated cyclization at ambient temperature. This method offers significant advantages for thermosensitive compounds, as demonstrated by the room-temperature cyclization approach that preserves acid-labile functional groups [9]. Alternative one-pot methodologies have been developed in aprotic bipolar solvents (e.g., DMSO) using inorganic bases like potassium carbonate, enabling direct conversion of amidoximes and carboxylic acid derivatives to oxadiazoles without isolating intermediates [9].
Structural optimization of the oxadiazole ring focuses on manipulating electronic and steric properties through C3/C5 substitutions. The benzyl group at C3 position provides enhanced lipophilicity beneficial for membrane penetration, while the propanoic acid chain at C5 confers water solubility and potential for salt formation. X-ray crystallographic studies of analogous oxadiazole derivatives reveal that the heterocyclic ring adopts a coplanar orientation with attached aromatic systems, with dihedral angles typically ranging between 8.4-11.3° [1]. This near-planar configuration facilitates optimal interactions with biological targets through π-stacking and hydrophobic contacts.
Table 1: Synthetic Approaches to 1,2,4-Oxadiazole Derivatives
Method | Reaction Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
O-Acylamidoxime Cyclization | Organic bases, RT, 1-2h | 70-95% | Mild conditions, high efficiency | Requires isolated intermediate |
One-Pot Synthesis | DMSO/K₂CO₃, 80°C, 4h | 50-93% | No intermediate isolation | Limited substrate scope |
T3P®-Mediated Coupling | T3P®/TEA, 80°C, 0.5-6h | 87-97% | Excellent yields, easy work-up | Expensive activating agent |
Aqueous Medium Synthesis | H₂O reflux, 12h | 35-93% | Solvent-free, eco-friendly | Moderate yields, long reaction time |
Recent innovations include transition metal-catalyzed approaches and microwave-assisted cyclizations that significantly reduce reaction times from hours to minutes while improving regioselectivity. The structural versatility of the oxadiazole core is evidenced by FDA-approved drugs containing this motif, including Pleconaril (antiviral), Ataluren (DMD therapy), and Oxolamine (cough suppressant) [2] [6]. The 3,5-disubstituted pattern exemplified by 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid represents the most pharmacologically relevant configuration, allowing simultaneous hydrophobic and hydrophilic domain presentation to biological targets.
The strategic disconnection approach to 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid reveals two primary synthons: a benzyl-substituted amidoxime and a succinic anhydride derivative. This retrosynthetic cleavage follows the classical oxadiazole formation paradigm where the C5 position originates from the carboxylic acid component, while the C3 substituent derives from the nitrile precursor of the amidoxime [1] [3].
The complete synthetic sequence involves:
A documented synthesis protocol involves heating an equimolar mixture of N-hydroxy-4-benzylbenzimidamide and succinic anhydride at 130°C for 4 hours, followed by cooling and purification through recrystallization from ethanol [1]. This method provides moderate to good yields (45-65%) of analytically pure material with characteristic spectroscopic signatures:
Critical protecting group strategies are employed for acid-sensitive substrates. The tert-butyldimethylsilyl (TBS) group effectively shields phenolic hydroxyls during Ullmann-type coupling reactions, with subsequent in situ deprotection under cyclization conditions [3]. Similarly, tert-butyl esters provide temporary protection for carboxylic acid functionalities, removable under acidic conditions without oxadiazole ring degradation.
Table 2: Key Intermediates in the Synthesis of Benzyl-Oxadiazole Derivatives
Intermediate | Structure | Role in Synthesis | Characteristic Features |
---|---|---|---|
4-Benzylbenzonitrile | NC-C₆H₄-CH₂C₆H₅ | Amidoxime precursor | Hydroxylamine addition at RT |
Benzamidoxime | H₂N-O-C(=NH)-C₆H₄-CH₂C₆H₅ | Cyclization component | Chelating ability with metals |
O-Succinamidoxime | HOOC-(CH₂)₂-C(=O)-O-NH-C(=NH)-C₆H₄-CH₂C₆H₅ | Direct precursor | Spontaneous cyclization upon heating |
TBS-Protected Phenol | (tBuMe₂Si)O-C₆H₄-C≡N | Ortho-substituted variant | Stable under Ullmann conditions |
Regioselectivity challenges arise when using unsymmetrical anhydrides or bifunctional carboxylic acids. The propanoic acid chain length in 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid represents an optimized spacer that balances conformational flexibility with metabolic stability. X-ray analysis of analogous compounds reveals that the aliphatic chain adopts an extended conformation with the carboxyl group rotated approximately 8.4° relative to the oxadiazole plane [1]. This spatial orientation minimizes steric repulsion while allowing for optimal hydrogen bonding in biological environments.
The strategic incorporation of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid into peptide backbones represents a powerful approach to enhance proteolytic stability while maintaining biological activity. This compound serves as a conformationally constrained dipeptide surrogate that effectively mimics secondary structural elements, particularly β-turns and extended chain conformations [4] [5]. The benzyl group provides hydrophobic recognition elements, while the propanoic acid terminus enables salt bridge formation with basic residues in receptor binding sites.
As a bioisosteric replacement, the oxadiazole-propanoyl unit functions as a hybrid amide-ester mimetic with superior metabolic stability. Compared to natural dipeptides, oxadiazole-containing peptidomimetics exhibit:
In TGF-β mimicry applications, the compound has been incorporated into chimeric peptides designed to activate TGF-β receptors. The oxadiazole moiety maintains the critical spatial separation (approximately 6.5-7.5 Å) between key pharmacophore elements required for receptor engagement [5]. Molecular modeling studies indicate that the benzyl substituent occupies a hydrophobic pocket adjacent to the primary binding site, contributing to nanomolar binding affinities in optimized analogues.
Table 3: Bioactive Oxadiazole Derivatives with Peptidomimetic Functions
Compound | Biological Target | Structural Features | Reported Bioactivity |
---|---|---|---|
Phidianidine A | CXCR4 receptor | Natural 1,2,4-oxadiazole with indole | Selective agonist (IC₅₀ = 0.12 μM) |
Quisqualic acid | Metabotropic glutamate receptors | Alanine-oxadiazole hybrid | Neurotransmitter agonist |
TGF-β mimic | TGF-β receptors | Oxadiazole-propanoyl linker | Wound healing augmentation |
Sirtuin inhibitor | HDAC enzymes | Benzyl-oxadiazole core | Anticancer activity |
AChE inhibitor | Acetylcholinesterase | 3,5-Diaryloxadiazole | IC₅₀ = 0.00098-0.07920 μM |
The carboxylic acid functionality enables diverse conjugation strategies, including:
In Alzheimer's disease therapeutics, structural analogues have demonstrated exceptional multitargeting capabilities, acting as potent acetylcholinesterase inhibitors (IC₅₀ 0.00098-0.07920 μM) while simultaneously inhibiting monoamine oxidase B and scavenging reactive oxygen species [6]. The benzyl-oxadiazole motif contributes to these activities through optimal positioning of the propanoic acid group for catalytic site interactions. Molecular dynamics simulations reveal that the flexible propanoic acid chain adopts an extended conformation in the AChE active site, forming salt bridges with Trp286 and Tyr337 residues, while the benzyl group engages in π-π stacking with Trp86 in the peripheral anionic site [6].
Conformational restriction strategies have been employed by incorporating the compound into bicyclic β-turn mimetics. The scaffold's versatility is further demonstrated in antimicrobial peptidomimetics targeting gastrointestinal pathogens like Clostridioides difficile and vancomycin-resistant Enterococcus faecium, where the carboxylic acid group enhances localized activity by reducing systemic absorption [3]. This targeted approach exemplifies how strategic molecular modifications of the 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid core can optimize tissue-specific distribution while maintaining potent biological activity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7